2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide 2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1226428-50-7
VCID: VC6575679
InChI: InChI=1S/C16H11Cl2N3O2/c1-9-19-16(23-21-9)10-2-5-12(6-3-10)20-15(22)13-7-4-11(17)8-14(13)18/h2-8H,1H3,(H,20,22)
SMILES: CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C16H11Cl2N3O2
Molecular Weight: 348.18

2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

CAS No.: 1226428-50-7

Cat. No.: VC6575679

Molecular Formula: C16H11Cl2N3O2

Molecular Weight: 348.18

* For research use only. Not for human or veterinary use.

2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide - 1226428-50-7

Specification

CAS No. 1226428-50-7
Molecular Formula C16H11Cl2N3O2
Molecular Weight 348.18
IUPAC Name 2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Standard InChI InChI=1S/C16H11Cl2N3O2/c1-9-19-16(23-21-9)10-2-5-12(6-3-10)20-15(22)13-7-4-11(17)8-14(13)18/h2-8H,1H3,(H,20,22)
Standard InChI Key XHONFUBVTXWXKU-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Composition and Structural Features

2,4-Dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide (CAS No. 1226428-50-7) is defined by the molecular formula C₁₆H₁₁Cl₂N₃O₂ and a molecular weight of 348.18 g/mol. The IUPAC name reflects its substitution pattern: a 2,4-dichlorobenzamide group linked via an amide bond to a 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl moiety. The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, is substituted with a methyl group at position 3, while the phenyl ring at position 4 connects to the benzamide backbone.

The SMILES notation (CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl) and InChIKey (XHONFUBVTXWXKU-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry. The dichlorobenzene moiety contributes to lipophilicity, as evidenced by a calculated logP of 2.82, while the oxadiazole ring enhances hydrogen-bonding capacity, reflected in a polar surface area of 54.62 Ų .

Synthesis and Preparation

Key Synthetic Pathways

The synthesis of 2,4-dichloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multi-step protocols leveraging cyclization and coupling reactions:

  • Oxadiazole Ring Formation:
    The 3-methyl-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of substituted amidoximes. For example, treatment of 4-fluorobenzamide with hydroxylamine yields an amidoxime intermediate, which undergoes cyclization in the presence of acetic anhydride or phosphorus oxychloride.

  • Amide Coupling:
    The oxadiazole-containing aniline derivative is coupled with 2,4-dichlorobenzoyl chloride using a coupling agent such as HATU or EDCI in anhydrous dichloromethane or acetone. Reaction temperatures are maintained at 0–5°C to minimize side reactions.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Oxadiazole formationNH₂OH·HCl, Ac₂O, 120°C65–70%
Amide coupling2,4-DCl-benzoyl chloride, EDCI, DCM80–85%

Physicochemical Properties

Thermal and Solubility Characteristics

Experimental data for this compound remain limited, but analogous benzamide-oxadiazole hybrids exhibit melting points between 180–190°C and decomposition temperatures exceeding 300°C . The dichloro substitution enhances thermal stability compared to non-halogenated analogs. Solubility in aqueous media is low (<1 mg/mL), with better dissolution in polar aprotic solvents like DMSO (25–30 mg/mL).

Table 2: Key Physicochemical Parameters

ParameterValueMethod/Source
Molecular Weight348.18 g/molCalculated
logP2.82Computational
Hydrogen Bond Acceptors5Empirical
Rotatable Bonds4SMILES analysis

Biological Activities and Applications

Agricultural and Industrial Uses

The compound’s lipophilicity and heterocyclic architecture suggest utility as a pesticide intermediate or corrosion inhibitor. Chlorinated benzamides are known to disrupt insect molting by binding to chitin synthases, while oxadiazoles act as chelating agents in metal surface treatments.

Spectroscopic Characterization

Analytical Data

1H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, aromatic), 7.65 (d, J = 8.4 Hz, 2H), 2.45 (s, 3H, CH₃).
IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N oxadiazole), 740 cm⁻¹ (C-Cl).
HRMS (ESI+): m/z calcd for C₁₆H₁₁Cl₂N₃O₂ [M+H]⁺ 348.0298; found 348.0295.

Comparison with Related Compounds

Structural Analogues

N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide (MW 279.3 g/mol) lacks chlorine substituents, resulting in reduced logP (2.82 vs. 2.16) and altered bioactivity profiles . The dichloro derivative’s enhanced lipophilicity likely improves membrane permeability, a critical factor in drug design.

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